Antioxidant Activity – 3-IPMA Possesses Quantifiable DPPH Radical Scavenging Activity Absent in 2-IPMA
In a direct head-to-head comparison, 3-isopropylmalic acid exhibited measurable antioxidant activity in the DPPH radical-scavenging assay (EC₅₀ = 3,940 mg/L), whereas 2-isopropylmalic acid showed no quantifiable activity (EC₅₀ > 4,800 mg/L) [1]. This constitutes a minimum 1.22-fold difference in potency, with 2-IPMA being effectively inactive. Both compounds were tested under identical conditions using a UHPLC-MS/MS-validated purity protocol. The antioxidant activity of 3-IPMA, while mild relative to reference antioxidants, is the sole differentiator between the two isomers in this functional dimension.
| Evidence Dimension | DPPH radical scavenging activity (EC₅₀) |
|---|---|
| Target Compound Data | 3,940 mg/L (3-IPMA) |
| Comparator Or Baseline | > 4,800 mg/L (2-IPMA) |
| Quantified Difference | ≥1.22-fold lower EC₅₀ for 3-IPMA; 2-IPMA essentially inactive |
| Conditions | DPPH assay in methanolic solution; purity confirmed by UHPLC-MS/MS; n = 3 replicates |
Why This Matters
Only 3-IPMA can serve as a positive control or test compound in antioxidant screening assays; procurement of 2-IPMA for this purpose yields false-negative results.
- [1] M. Ricciutelli et al., 'Quantification of 2- and 3-isopropylmalic acids in forty Italian wines by UHPLC-MS/MS triple quadrupole and evaluation of their antimicrobial, antioxidant activities and biocompatibility,' Food Chemistry, vol. 321, 126726, 2020. DOI: 10.1016/j.foodchem.2020.126726 View Source
